molecular formula C¹⁷H¹¹D₆Cl₂¹⁵NO₄ B1154856 Desethyl O-Methyl Felodipine-d6,15N

Desethyl O-Methyl Felodipine-d6,15N

Cat. No.: B1154856
M. Wt: 377.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl O-Methyl Felodipine-d6,15N is a high-purity, stable isotope-labeled analog of a Felodipine metabolite, specifically designed for use as an internal standard in mass spectrometry-based assays. Felodipine is a dihydropyridine calcium channel blocker used to treat hypertension, which works by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance . The primary research application of this compound is in quantitative bioanalysis, where it enables precise and reliable measurement of Felodipine and its metabolic pathway products in complex biological matrices such as plasma, serum, and urine. By incorporating multiple stable isotopes (Deuterium-d6 and Nitrogen-15), it closely mimics the chemical behavior of the native analyte during sample preparation and chromatography while providing a distinct mass shift for unambiguous detection by LC-MS/MS. This is critical for advancing pharmacokinetic studies, investigating drug metabolism and disposition, and ensuring accurate therapeutic drug monitoring. Its use significantly corrects for analyte loss and ionization suppression, thereby improving the accuracy, reproducibility, and regulatory compliance of analytical data. This product is intended for research purposes by qualified laboratory personnel.

Properties

Molecular Formula

C¹⁷H¹¹D₆Cl₂¹⁵NO₄

Molecular Weight

377.26

Synonyms

Dimethyl 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-Desdiethyl Felodipine-d6,15N

Origin of Product

United States

Preparation Methods

Synthesis of Chiral Auxiliary Intermediate

The process begins with the formation of a chiral glycidol derivative using (S)-epichlorohydrin-15N, ensuring 15N incorporation into the amine group:

  • Epoxide Ring Opening : (S)-epichlorohydrin-15N reacts with dihydropyrane-d6 in the presence of pyridinium p-toluenesulfonate (PPTs), yielding a deuterated tetrahydropyranyl ether intermediate.

  • Nucleophilic Substitution : The intermediate undergoes reaction with 2,3-dichlorobenzaldehyde in benzene, catalyzed by piperidine and acetic acid, to form a ketone ester.

Critical Parameters :

  • Temperature: 80–100°C for optimal ring-opening kinetics.

  • Solvent: Anhydrous benzene to prevent hydrolysis.

Cyclocondensation for Dihydropyridine Core

The ketone ester reacts with 3-amino-2-butenoic acid methyl-d3 ester (deuterated at methyl groups) in pyridine:

  • Michael Addition : The amine attacks the ketone ester’s α,β-unsaturated carbonyl, forming a dihydropyridine precursor.

  • Cyclization : Acidic workup (e.g., TsOH) promotes cyclization, yielding the deuterated dihydropyridine core.

Isotopic Purity : Use of deuterated methanol (CD3OD) in esterification ensures >98% deuterium incorporation at methyl positions.

Analytical Characterization

Post-synthesis validation ensures isotopic and chemical purity (Table 1).

Table 1: Analytical Data for this compound

ParameterMethodResult
Isotopic EnrichmentMS (ESI+)m/z 377.26 [M+H]+ (d6: 99.2%, 15N: 98.7%)
Chemical PurityHPLC (ACE C18 column)99.5% (λ = 254 nm)
Chiral PurityChiral HPLC (Lux Cellulose-3)>99% ee

Key Observations :

  • Mass Spectrometry : The molecular ion peak at m/z 377.26 confirms six deuterium atoms and one 15N atom.

  • HPLC : ACE C18 columns (1.7 µm, 100 Å) with acetonitrile/water gradients resolve this compound from non-deuterated impurities.

Optimization Challenges and Solutions

Deuterium Loss During Esterification

Early methods suffered from deuterium loss (>5%) during transesterification. This was mitigated by:

  • Replacing protic solvents (e.g., MeOH) with deuterated analogs (CD3OD).

  • Lowering reaction temperatures to 50°C to reduce H-D exchange.

15N-Labeling Efficiency

Using 15N-enriched ammonium chloride in the aminolysis step increased nitrogen-15 incorporation from 92% to 99%.

Applications in Pharmaceutical Research

This compound serves as:

  • Metabolic Tracer : Quantifies Felodipine metabolites in pharmacokinetic studies via LC-MS.

  • Reference Standard : Validates assay accuracy in FDA-compliant laboratories .

Q & A

Q. How can researchers verify the isotopic purity of Desethyl O-Methyl Felodipine-d6,15N in synthesis?

Methodological Answer: Isotopic purity can be assessed using 15N NMR spectroscopy to confirm the position and integration of 15N labels, complemented by mass spectrometry (MS) to quantify deuterium (d6) incorporation. NMR chemical shifts for 15N-labeled compounds are sensitive to local electronic environments, allowing precise validation of labeling sites . MS analysis (e.g., HRMS or LC-MS) quantifies isotopic enrichment by comparing observed vs. theoretical mass-to-charge ratios .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer: Follow GHS hazard guidelines (Category 4 acute toxicity, skin/eye irritation). Use engineering controls (fume hoods) and personal protective equipment (PPE) : chemical-resistant gloves (e.g., nitrile), full-face respirators for aerosol prevention, and flame-retardant lab coats. Avoid dust generation during weighing; store in sealed containers under dry, inert conditions .

Q. How should dissolution studies for this compound be designed to mimic physiological conditions?

Methodological Answer: Adapt USP dissolution protocols for Felodipine analogs: use pH 6.5 phosphate buffer with 1% sodium lauryl sulfate (SLS) at 37°C. Employ Apparatus 2 (paddle) at 50 rpm, sampling at 2, 6, and 10 hours. Validate dissolution profiles via HPLC with UV detection, referencing deuterated/15N-labeled standards to distinguish degradation products .

Advanced Research Questions

Q. How can 15N isotopic tracing be integrated into pharmacokinetic studies of this compound?

Methodological Answer: Use dual-isotope tracer techniques to track metabolic fate. Administer the compound in vivo and quantify 15N enrichment in plasma/tissue via isotope ratio mass spectrometry (IRMS) or GC-MS . Pair with deuterium tracing (d6) to differentiate parent compound vs. metabolites. Optimize sampling schedules to capture early absorption and late elimination phases, ensuring statistical power via randomized block designs .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Conduct forced degradation studies across pH 1–9 at 40–60°C. Monitor degradation kinetics via HPLC-MS/MS to identify pH-labile sites (e.g., ester hydrolysis). Cross-validate findings with 15N-labeled analogs to distinguish hydrolytic vs. oxidative pathways. Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Q. How do soil organic matter (SOM) levels influence the environmental fate of 15N-labeled metabolites from this compound?

Methodological Answer: Deploy 15N isotope pool dilution assays in soil microcosms with varying SOM content. Measure 15N recovery in plant biomass, soil residues (0–200 cm depth), and leachates using isotope-ratio optical emission spectroscopy (IROES) . Apply Duncan’s multiple range test to compare 15N loss rates between SOM-rich vs. depleted soils, controlling for microbial activity via ATP assays .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing 15N tracer data in complex biological systems?

Methodological Answer: Use mixed-effects models to account for nested variability (e.g., plant-organ vs. whole-plant 15N uptake). For meta-analyses of tracer studies, apply random-effects weighting to harmonize datasets across experimental designs. Validate precision via Monte Carlo simulations, particularly for low-sensitivity 15N{1H} NOE measurements .

Q. How can researchers mitigate artifacts in 15N NMR studies of this compound-protein interactions?

Methodological Answer: Optimize steady-state NOE (ssNOE) experiments with 1H saturation to minimize magnetization transfer artifacts. Use inverse-gated decoupling to suppress 15N-1H scalar coupling. Validate binding constants via ITC (isothermal titration calorimetry) to cross-reference NMR-derived affinity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.